1-Phenyltriacontan-3-one
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Overview
Description
1-Phenyltriacontan-3-one is an organic compound with the molecular formula C36H64O It is characterized by a long aliphatic chain with a phenyl group attached to the third carbon atom, making it a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyltriacontan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of a long-chain alkane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyltriacontan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 1-Phenyltriacontanoic acid.
Reduction: 1-Phenyltriacontan-3-ol.
Substitution: 4-Nitro-1-phenyltriacontan-3-one (nitration product).
Scientific Research Applications
1-Phenyltriacontan-3-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Biology: It serves as a probe in studies of lipid-protein interactions due to its long aliphatic chain.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its hydrophobic properties to encapsulate and transport hydrophobic drugs.
Industry: It is used in the formulation of specialty lubricants and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
1-Phenyltriacontan-3-one can be compared with other long-chain ketones such as 1-Phenylhexadecan-3-one and 1-Phenylheptadecan-3-one. While these compounds share similar structural features, this compound is unique due to its longer aliphatic chain, which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.
Comparison with Similar Compounds
- 1-Phenylhexadecan-3-one
- 1-Phenylheptadecan-3-one
- 1-Phenylnonadecan-3-one
Properties
CAS No. |
825629-38-7 |
---|---|
Molecular Formula |
C36H64O |
Molecular Weight |
512.9 g/mol |
IUPAC Name |
1-phenyltriacontan-3-one |
InChI |
InChI=1S/C36H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-32-36(37)34-33-35-30-27-26-28-31-35/h26-28,30-31H,2-25,29,32-34H2,1H3 |
InChI Key |
QMCVDHAEKUXGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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